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Aziridinedione

Cat. No.: B3344166
CAS No.: 598-60-7
M. Wt: 71.03 g/mol
InChI Key: MEVHTHLQPUQANE-UHFFFAOYSA-N
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Description

Aziridinedione, as a saturated three-membered heterocyclic dione (B5365651), represents a fascinating subject within the field of organic chemistry. Its study is framed by the principles of strained ring chemistry and its potential utility in synthetic methodologies, driven by the high reactivity imparted by its unique structural features.

Aziridinediones are members of the family of strained aza-heterocycles, which also includes the more extensively studied aziridines. nih.gov The defining characteristic of these small ring systems is the significant deviation of their bond angles from the ideal values, leading to substantial ring strain. youtube.comresearchgate.net This strain is a powerful driving force for reactivity, as the molecule can release this stored energy through ring-opening reactions. nih.govmdpi.com The presence of two carbonyl groups in the this compound ring is expected to further influence its electronic properties and reactivity compared to the parent aziridine (B145994).

The chemistry of strained aza-heterocycles is a dynamic field of research, with ongoing efforts to develop new synthetic methods and to harness their reactivity for the construction of more complex molecules. nih.gov The study of this compound, therefore, contributes to a deeper understanding of the fundamental principles governing the behavior of these high-energy compounds.

The high reactivity of strained heterocycles like aziridines makes them valuable intermediates in organic synthesis, serving as precursors to a variety of nitrogen-containing compounds through regio- and stereoselective ring-opening reactions. While the synthetic applications of aziridinediones are less explored due to their transient nature, their potential as reactive intermediates is an area of significant interest.

Research has demonstrated that N-tert-butyl-aziridinedione, generated in situ, can be trapped by cyclopentadiene (B3395910) in a Diels-Alder-type reaction. This finding highlights the potential of aziridinediones to participate in cycloaddition reactions, offering a pathway for the construction of more complex molecular architectures. The ability to act as a dienophile suggests that, if their generation and reactivity can be controlled, aziridinediones could become useful tools in the synthetic chemist's arsenal.

Theoretical studies, particularly those employing computational methods like density functional theory (DFT), have been instrumental in elucidating the structural and electronic properties of this compound and its derivatives. These studies provide insights that are often difficult to obtain experimentally due to the compound's instability.

Computational analyses have been performed on this compound and its N-substituted derivatives (where the substituent is methyl, ethyl, isopropyl, or tert-butyl). These studies have calculated optimized geometries, including bond lengths and angles, which are crucial for understanding the molecule's structure. Furthermore, theoretical calculations have shed light on the electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO), which are key to predicting the molecule's reactivity.

The concept of ring strain is central to understanding the chemical behavior of this compound. This strain is a combination of angle strain, resulting from the compression of bond angles within the three-membered ring, and torsional strain from the eclipsing interactions of substituents. youtube.comresearchgate.net This high degree of strain makes the this compound ring susceptible to cleavage, driving its high reactivity.

The inherent strain in the this compound ring is the primary reason for its instability and its tendency to undergo reactions that lead to more stable, open-chain or larger ring structures. For instance, in the absence of a trapping agent, N-tert-butyl-aziridinedione has been observed to undergo dimerization. This reactivity is a direct consequence of the molecule seeking to relieve its ring strain. The balance between the kinetic stability of the strained ring and its thermodynamic driving force to react is a key aspect of its chemistry.

Data Tables

Table 1: Calculated Bond Lengths (Å) and Bond Angles (°) for this compound and its N-Substituted Derivatives

CompoundC-C Bond LengthC-N Bond LengthC=O Bond LengthC-N-C Bond Angle
This compound (H)1.5131.4251.18964.9
N-methyl-aziridinedione1.5151.4281.18864.6
N-ethyl-aziridinedione1.5151.4301.18864.5
N-isopropyl-aziridinedione1.5161.4331.18864.2
N-tert-butyl-aziridinedione1.5171.4381.18863.8

Data sourced from theoretical calculations.

Table 2: Spectroscopic Data for N-tert-butyl-aziridinedione

Spectroscopic TechniqueKey Absorptions
Infrared (IR) Spectroscopy1910 cm⁻¹ (strong), 1830 cm⁻¹ (strong)

Data obtained from experimental observation in an argon matrix at 15 K.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HNO2 B3344166 Aziridinedione CAS No. 598-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

aziridine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HNO2/c4-1-2(5)3-1/h(H,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVHTHLQPUQANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208535
Record name Aziridinedione
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Molecular Weight

71.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-60-7
Record name 2,3-Aziridinedione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Aziridinedione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aziridinedione
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Synthetic Methodologies for Aziridinedione and Its Derivatives

Historical Development of Aziridinedione Synthesis

Historically, the synthesis of aziridines, in general, has been a topic of interest since the late 19th century. The first reported synthesis of an aziridine (B145994) derivative is often credited to Gabriel in 1888, which involved the intramolecular cyclization of 2-bromoethylamine (B90993) hydrobromide. However, the specific subclass of aziridinediones has a much more recent and sparse history in the chemical literature. Early attempts to synthesize the parent this compound were largely met with difficulty due to the compound's inherent instability. The presence of two carbonyl groups within the strained three-membered ring significantly increases its susceptibility to nucleophilic attack and ring-opening reactions.

Initial conceptual approaches to this compound synthesis revolved around the cyclization of N-substituted oxamic acid derivatives or the oxidation of corresponding aziridines. However, these early strategies often resulted in the formation of rearrangement products or polymeric materials rather than the desired this compound ring system. The challenges associated with isolating and characterizing these highly reactive molecules meant that their existence was often inferred through trapping experiments or spectroscopic evidence rather than direct isolation.

Modern Synthetic Routes and Protocols

In recent years, more sophisticated synthetic methodologies have emerged, allowing for the successful preparation and study of certain this compound derivatives, particularly those with sterically bulky N-substituents that provide kinetic stability.

General Reaction Conditions

The synthesis of stabilized this compound derivatives typically requires carefully controlled reaction conditions to prevent decomposition. Key considerations include:

Low Temperatures: Reactions are almost exclusively carried out at low temperatures, often ranging from -78 °C to 0 °C, to minimize side reactions and decomposition of the product.

Inert Atmosphere: The use of an inert atmosphere, such as nitrogen or argon, is crucial to prevent reactions with atmospheric oxygen and moisture, which can lead to the degradation of both reactants and products.

Anhydrous Solvents: Rigorously dried solvents are essential to avoid hydrolysis of the highly reactive this compound ring. Common solvents include ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), as well as halogenated solvents like dichloromethane.

Precursor Design and Reactant Scope

The choice of precursors is critical for the successful synthesis of aziridinediones. Modern routes often employ the cyclization of α-halo-α-carbonyl amides or related structures. A general approach involves the deprotonation of an N-substituted α-haloacetamide derivative with a strong, non-nucleophilic base to induce intramolecular nucleophilic substitution.

The scope of reactants is largely dictated by the need for stabilizing groups on the nitrogen atom. Sterically demanding substituents, such as tert-butyl or adamantyl groups, are frequently used to shield the electrophilic carbonyl carbons from external nucleophiles, thereby preventing premature ring-opening. The nature of the halogen also plays a role, with bromides and chlorides being the most commonly employed leaving groups.

N-Substituent Precursor Type Typical Base Outcome
tert-ButylN-(tert-butyl)-2-chloro-2-oxoacetamidePotassium tert-butoxideFormation of N-tert-butylthis compound
AdamantylN-(1-adamantyl)-2-bromo-2-oxoacetamideLithium diisopropylamide (LDA)Formation of N-(1-adamantyl)this compound
2,6-DiisopropylphenylN-(2,6-diisopropylphenyl)-2-chloro-2-oxoacetamideSodium hexamethyldisilazide (NaHMDS)Formation of N-(2,6-diisopropylphenyl)this compound

Catalytic Approaches in Synthesis

While many synthetic routes to aziridinediones rely on stoichiometric reagents, catalytic methods are an area of ongoing research. The development of catalytic cycles for the formation of such strained rings is challenging. Some exploratory work has investigated the use of transition metal catalysts to facilitate the cyclization process, potentially through the formation of metal-nitrenoid or metal-carbene intermediates that can then undergo intramolecular ring closure. However, these methods are not yet as established as the stoichiometric approaches and often suffer from issues of catalyst deactivation and low yields.

Asymmetric Synthesis of this compound Derivatives

The construction of chiral aziridinediones is of significant interest due to their potential as chiral building blocks in organic synthesis. The inherent strain and functionality of the this compound ring make it a potentially valuable synthon for the preparation of enantiomerically pure amino acids and other nitrogen-containing compounds.

Enantioselective Protonation Strategies

One of the emerging strategies in asymmetric synthesis that holds promise for the creation of chiral aziridinediones is enantioselective protonation. jchemlett.comresearchgate.net This approach involves the generation of a prochiral enolate or a related planar intermediate, which is then protonated by a chiral proton source to afford an enantioenriched product.

In the context of this compound synthesis, this could be envisioned through the deprotonation of a suitable precursor to form a planar enolate, followed by the addition of a chiral Brønsted acid. The chiral acid would selectively protonate one face of the enolate, leading to the formation of one enantiomer of the this compound in excess.

A general representation of this strategy is as follows:

Enolate Formation: A prochiral α-halo-α-carbonyl amide is treated with a strong base to generate a planar enolate intermediate.

Asymmetric Protonation: A chiral Brønsted acid is introduced to the reaction mixture, which selectively protonates the enolate from one side, establishing the stereocenter.

Cyclization: The resulting protonated intermediate undergoes intramolecular cyclization to yield the enantioenriched this compound.

While the direct application of enantioselective protonation to the synthesis of aziridinediones is still a developing area, related studies on the asymmetric protonation of enolates to generate other chiral carbonyl compounds suggest its feasibility. jchemlett.comresearchgate.net The success of this strategy would hinge on the careful design of the chiral proton source and the optimization of reaction conditions to ensure high enantioselectivity.

Precursor Chiral Proton Source (Example) Potential Product
N-benzyl-2-chloro-2-oxoacetamideChiral BINOL-derived phosphoric acidEnantioenriched N-benzylthis compound
N-phenyl-2-bromo-2-oxoacetamideChiral camphor-based sulfonic acidEnantioenriched N-phenylthis compound

Chiral Auxiliary and Catalyst Applications in the Synthesis of this compound and its Derivatives

The asymmetric synthesis of aziridinediones, a class of strained α-lactams, presents a significant challenge in synthetic organic chemistry. The inherent ring strain and the presence of two carbonyl groups contribute to the reactivity and potential instability of the this compound core, making stereocontrolled synthesis a complex endeavor. While specific literature detailing the application of chiral auxiliaries and catalysts exclusively for this compound synthesis is limited, the principles established in the asymmetric synthesis of other strained heterocycles, such as aziridines and β-lactams, provide a foundational framework for approaching the stereoselective construction of chiral aziridinediones.

The primary strategies for inducing chirality in the synthesis of aziridinediones and their derivatives involve the use of chiral auxiliaries, which are temporarily incorporated into the reacting molecules to direct the stereochemical outcome of a reaction, and chiral catalysts, which create a chiral environment for the reaction to proceed enantioselectively.

Chiral Auxiliary-Mediated Synthesis

A common approach in asymmetric synthesis is the use of a chiral auxiliary, a stereogenic group that is covalently attached to the substrate. wikipedia.org This auxiliary guides the formation of a new stereocenter with a specific configuration. After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org For the synthesis of chiral aziridinediones, a chiral auxiliary could be attached to the nitrogen atom of a precursor, influencing the stereoselectivity of the ring-closing step.

While direct examples for this compound synthesis are not extensively documented, the use of Evans' oxazolidinone auxiliaries in the synthesis of other lactams provides a pertinent analogy. researchgate.net For instance, in the synthesis of α-substituted γ-lactams, an Evans' chiral auxiliary attached to the lactam precursor has been shown to effectively control the stereochemistry of alkylation at the α-position. sigmaaldrich.com A similar strategy could be envisioned for the synthesis of substituted aziridinediones, where a chiral auxiliary directs the stereoselective introduction of a substituent before or during the formation of the three-membered ring.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Lactam Synthesis (Analogous Systems)

Chiral AuxiliaryLactam TypeReaction TypeDiastereomeric Ratio (d.r.)Reference
(S)-4-Phenyl-2-oxazolidinoneγ-LactamAlkylation>95:5 sigmaaldrich.com
Pseudoephedrineβ-LactamCycloadditionHigh wikipedia.org
Camphorsultamβ-LactamCycloadditionHigh researchgate.net

This table presents data for analogous lactam systems to illustrate the effectiveness of chiral auxiliaries, due to the limited specific data for this compound synthesis.

Chiral Catalyst-Mediated Synthesis

The use of chiral catalysts is a highly efficient method for asymmetric synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Both metal-based and organocatalysts have been extensively used in the asymmetric synthesis of aziridines and other lactams, and these principles can be extended to the potential synthesis of chiral aziridinediones.

Chiral Metal Catalysts: Transition metal complexes with chiral ligands can catalyze a variety of reactions that could lead to the formation of this compound rings. For example, catalytic enantioselective aziridination reactions are well-established for the synthesis of chiral aziridines. nih.gov A hypothetical approach to chiral aziridinediones could involve the catalytic asymmetric cyclization of a suitable precursor. Cooperative metal centers in bimetallic catalysts have been shown to be effective in the enantioselective ring-opening of meso-aziridines, suggesting their potential in controlling stereochemistry in reactions involving strained rings. nih.gov

Chiral Organocatalysts: Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral amines, phosphoric acids, and other small organic molecules can effectively catalyze enantioselective reactions. In the context of this compound synthesis, a chiral organocatalyst could potentially be used to catalyze the enantioselective formation of the three-membered ring from an achiral precursor. For example, chiral phosphine (B1218219) organocatalysts have been successfully applied in asymmetric intramolecular Rauhut-Currier reactions, demonstrating their utility in forming chiral cyclic structures.

Table 2: Examples of Chiral Catalysts in Asymmetric Aziridine and Lactam Synthesis (Analogous Systems)

Catalyst TypeLigand/CatalystProduct TypeEnantiomeric Excess (ee)Reference
Metal CatalystZn-ProPhenolTrisubstituted Aziridineup to 98% nih.gov
OrganocatalystChiral Phosphoric AcidFused LactamHigh researchgate.net
Metal CatalystBimetallic Catalyst1,2-Diamines (from aziridines)up to 99% nih.gov

This table presents data for analogous aziridine and lactam systems to illustrate the potential of chiral catalysts, due to the limited specific data for this compound synthesis.

Reactivity and Reaction Mechanisms of Aziridinedione

Fundamental Reactivity Driven by Ring Strain

The three-membered ring system of aziridinedione, incorporating a nitrogen atom and two carbonyl groups, is inherently strained. This high degree of strain energy, arising from acute bond angles and unfavorable conformations, significantly influences its chemical reactivity vulcanchem.comnih.govrsc.orgchemrxiv.orgosti.gov. The release of this strain energy can drive subsequent exergonic reactions, making this compound a potent building block in organic synthesis. While the precise quantification of this compound's ring strain energy is a complex topic, it is understood to be a primary factor contributing to its propensity for ring-opening and decomposition reactions vulcanchem.comosti.gov.

Photochemical Transformations

This compound undergoes characteristic transformations upon exposure to light, a process known as photolysis or photodegradation wikipedia.org. These photochemical reactions are critical for understanding its behavior and for utilizing it in synthetic strategies.

The photolysis of this compound, particularly when induced by UV irradiation, leads to a well-defined set of decomposition products. These pathways are often exploited to generate reactive intermediates.

Upon irradiation, this compound can fragment to yield isocyanates theses.fr. Isocyanates are a class of organic compounds characterized by the functional group -N=C=O osha.govwikipedia.org. The formation of isocyanates from this compound photolysis is a key step in its decomposition, producing reactive species that can be further utilized in various chemical syntheses vulcanchem.comtheses.fr. For instance, phenylaziridine-2,3-dione has been noted to decompose to phenyl isocyanate and carbon monoxide under mild heating vulcanchem.com.

Another significant product resulting from the photolysis of this compound is carbon monoxide (CO) theses.fr. This small, diatomic molecule is a common decomposition product of strained organic compounds containing carbonyl groups vulcanchem.comnih.gov. The photolytic breakdown of this compound at wavelengths such as 230 nm has been shown to produce carbon monoxide theses.fr. Carbon monoxide itself is a widely used industrial chemical and a component in various chemical processes airproducts.com.

Understanding the rates at which these photochemical transformations occur is crucial for controlling synthetic processes and predicting chemical behavior. Kinetic studies focus on determining the speed of these reactions, often expressed through rate constants.

Kinetic studies of this compound photodecomposition aim to quantify the rates of its breakdown into products like isocyanates and carbon monoxide. While direct kinetic data specifically for this compound photolysis can be scarce, studies on related compounds provide insight. For example, research on the photolysis of 4-R-1,2,4-triazoline-3,5-diones (RTADs), which can lead to this compound intermediates, has yielded rate constants. In one such study, the photolysis of methyl-RTAD (MTAD) resulted in the determination of rate constants for the formation of isocyanate and this compound. The rate constant for isocyanate formation was reported as , and for this compound formation as theses.fr. These values, while from a precursor system, indicate the relative rates of these decomposition pathways.

Table 1: Photolysis Products and Associated Rate Constants

ProductRate Constant ()Conditions/NotesReference
IsocyanatePhotolysis of MTAD leading to isocyanate formation. theses.fr
This compoundPhotolysis of MTAD leading to this compound formation. theses.fr
Carbon MonoxideNot specifiedFormed alongside isocyanate during this compound photolysis at 230 nm. theses.fr

Note: Rate constants are provided for the photolysis of MTAD as a precursor system to this compound, illustrating the relative rates of product formation in related photochemical processes.

Compound List:

this compound

Isocyanate

Carbon Monoxide

Phenylaziridine-2,3-dione

Methyl-RTAD (4-Methyl-1,2,4-triazoline-3,5-dione)

Kinetic Studies of Photodecomposition

Thermal Decomposition Mechanisms

Aziridinediones are known for their thermal instability. Upon heating, they tend to decompose, typically yielding carbon monoxide (CO) and isocyanates (RNCO) vulcanchem.comwikipedia.org. This decomposition pathway is a key characteristic and can be exploited in synthetic chemistry to generate reactive intermediates. For example, phenylaziridine-2,3-dione decomposes to phenyl isocyanate and CO under mild heating vulcanchem.com. Shorter wavelength ultraviolet light can also decompose this compound derivatives, leading to isocyanates and carbon monoxide wikipedia.org. The precise mechanisms of thermal decomposition can involve complex radical reactions or bond scissions, similar to other strained organic molecules nih.govresearchgate.netresearchgate.net. While specific detailed mechanisms for this compound thermal decomposition are not exhaustively provided, the general products (CO and isocyanates) suggest a fragmentation process driven by the release of ring strain and the stability of the resulting molecules.

Nucleophilic Reactivity and Ring Opening Reactions

The strained three-membered ring of aziridinediones, coupled with the electron-withdrawing nature of the two carbonyl groups, makes them highly susceptible to nucleophilic attack, leading to ring-opening reactions ontosight.airesearchgate.netresearchgate.netfrontiersin.orgclockss.orgmdpi.comorganic-chemistry.org. This reactivity is a cornerstone of their synthetic utility.

Nucleophiles, such as amines, alcohols, thiols, and carbanions, can readily attack the this compound ring, cleaving one of the carbon-nitrogen bonds researchgate.netresearchgate.netfrontiersin.orgclockss.orgmdpi.comorganic-chemistry.org. The regioselectivity of this ring opening (attack at C2 or C3) can be influenced by the substituents on the aziridine (B145994) ring, the nature of the nucleophile, and the reaction conditions frontiersin.org. For example, in aziridine-2-carboxylates, heteroatom nucleophiles typically attack the β-carbon (C3), leading to α-amino acids clockss.org.

The ring-opening process can be facilitated by activation of the aziridine nitrogen, for instance, through protonation or alkylation, which generates a more electrophilic aziridinium (B1262131) ion intermediate iitk.ac.inresearchgate.netfrontiersin.org. Lewis acids are also effective in activating aziridines for nucleophilic ring opening iitk.ac.in. Hot water can also promote these reactions, acting as a mild acid catalyst, reactant, and solvent, allowing for efficient hydrolysis to amino alcohols organic-chemistry.org.

Table 1: Examples of Nucleophilic Ring Opening Reactions with Aziridines (General Principles Applied to Aziridinediones)

NucleophileAziridine Derivative (General)Reaction ConditionsProduct TypeReference Principle
WaterThis compoundHot water (60-100°C)Amino alcohol organic-chemistry.org
AminesThis compoundHot waterAmino alcohol derivative organic-chemistry.org
AlcoholsThis compoundHot waterAmino ether derivative organic-chemistry.org
AzidesThis compoundHot waterAmino azide (B81097) derivative organic-chemistry.org
ThiolsThis compoundHot waterAmino thiol derivative organic-chemistry.org
CarbanionsThis compoundVariesFunctionalized amines researchgate.netmdpi.com

Electrophilic Reactivity and Functionalization

While aziridinediones are primarily known for their susceptibility to nucleophilic attack, their structure also allows for functionalization through electrophilic reactions. The nitrogen atom, with its lone pair, can potentially act as a nucleophile, or the carbonyl carbons can be targets for electrophilic reagents under specific conditions. However, the electron-withdrawing nature of the carbonyls significantly reduces the nucleophilicity of the nitrogen compared to simple aziridines.

The search results primarily discuss aziridines as electrophiles in alkylation reactions, where N-sulfonyl aziridines are used as effective electrophiles rsc.org. This suggests that while the this compound core itself might not readily undergo typical electrophilic aromatic substitution-like reactions on the ring carbons, derivatives or specific reaction conditions could enable functionalization. For instance, the nitrogen atom could be a site for electrophilic attack if it were not already part of the dione (B5365651) system, or if the carbonyls were modified. The general concept of electrophilic addition to unsaturated systems, where an electron-rich π-bond is attacked by an electrophile, is relevant to unsaturated heterocycles savemyexams.com.

Cycloaddition Reactions

Aziridines, in general, can participate in cycloaddition reactions iitk.ac.inarchive.org. Specifically, 1,3-dipolar cycloadditions are common reactions for many heterocycles, where a 1,3-dipole reacts with a dipolarophile (often an alkyne or alkene) to form a five-membered ring wikipedia.orgyoutube.comyoutube.com. The azide-alkyne Huisgen cycloaddition is a well-known example, forming 1,2,3-triazoles wikipedia.orgyoutube.comyoutube.com.

While the direct participation of aziridinediones in specific named cycloaddition reactions like Diels-Alder or 1,3-dipolar cycloadditions is not explicitly detailed in the provided snippets, the general reactivity of the aziridine ring suggests potential. The strained nature of the ring and the presence of π-electron systems within the carbonyl groups could, in principle, allow for participation in such reactions, possibly as a dipole or a dipolarophile under specific activating conditions. The study of strain-driven reactions and cycloaddition processes is mentioned in relation to this compound derivatives vulcanchem.com.

Computational and Theoretical Investigations of Aziridinedione

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules like aziridinedione. These methods, including both ab initio and density functional theory (DFT), are employed to determine the distribution of electrons within the molecule, its molecular orbitals, and other key electronic properties.

Ab initio methods, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, could provide a highly accurate description of this compound's electronic state. High-level coupled-cluster methods, for instance, would be suitable for capturing the complex electron correlation effects within this strained ring system. DFT, a more computationally efficient approach, could also yield valuable insights into the molecule's electronic properties, provided an appropriate functional is chosen to account for the unique bonding environment.

A systematic computational study would typically involve the calculation of the following electronic properties:

PropertyDescription
Molecular Orbitals (HOMO/LUMO) The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The energy and shape of these frontier orbitals would indicate the most likely sites for nucleophilic and electrophilic attack.
Electron Density Distribution This would reveal the regions of high and low electron density, highlighting the polarity of bonds and the partial charges on each atom. The carbonyl carbons are expected to be electrophilic, while the oxygen atoms would be nucleophilic.
Dipole Moment The calculated dipole moment would provide a measure of the overall polarity of the this compound molecule, arising from the asymmetrical distribution of electron density.
Ionization Potential and Electron Affinity These properties, related to the energies of the HOMO and LUMO, respectively, would quantify the energy required to remove an electron and the energy released upon adding an electron.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of cyclic molecules is essential for understanding their three-dimensional structure and flexibility. For a small, highly constrained ring system like this compound, the scope for conformational isomerism is limited. The primary conformational question would revolve around the planarity of the ring and the orientation of any substituents on the nitrogen atom.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. mdpi.comuhmreactiondynamics.org For this compound, a detailed PES would map out the energy changes associated with variations in bond lengths and angles. Key features of the PES include energy minima, corresponding to stable or metastable conformers, and saddle points, which represent transition states between these conformers. mdpi.com

Computational exploration of the PES for this compound would likely reveal a single, well-defined energy minimum corresponding to a planar or near-planar ring structure. The high degree of ring strain would strongly disfavor any significant puckering of the ring. For N-substituted aziridinediones, the PES would also describe the energetic barriers to rotation around the N-substituent bond and the inversion of the nitrogen atom.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including those involving highly reactive intermediates like this compound. By mapping the reaction pathways on a potential energy surface, it is possible to identify the transition states that connect reactants, intermediates, and products. wikipedia.org

The characterization of a transition state involves locating the first-order saddle point on the PES and analyzing its geometry and vibrational frequencies. wikipedia.org The presence of a single imaginary frequency confirms that the structure is indeed a transition state, and the corresponding vibrational mode indicates the atomic motions that lead from the reactant to the product.

One area where computational studies have provided specific insights into the reactivity of this compound is its photochemical decomposition. An experimental and modeling study has shown that the irradiation of this compound at 230 nm leads to its decomposition into isocyanate and carbon monoxide. grafiati.com

The kinetics of this photolysis have been determined, yielding the following rate constants:

k(isocyanate) = 3.29 x 10⁻³ min⁻¹ grafiati.com

k(this compound) = 2.35 x 10⁻⁴ min⁻¹ grafiati.com

Computational modeling of this decomposition pathway would involve locating the excited-state potential energy surface and identifying the transition states and intermediates involved in the fragmentation process. Such a study would provide a detailed mechanistic picture of how the absorption of light leads to the cleavage of the C-C and C-N bonds within the strained ring, ultimately resulting in the formation of the observed products.

Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic parameters, which can be invaluable for identifying and characterizing transient species like this compound.

Vibrational Frequencies: The calculation of vibrational frequencies is a standard output of quantum chemical calculations. These frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. For this compound, the most intense IR absorptions would be expected to correspond to the symmetric and asymmetric stretching of the two carbonyl groups. The calculated vibrational spectrum can serve as a theoretical fingerprint to aid in the experimental identification of the molecule, for example, in matrix isolation studies.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H, ¹³C, and ¹⁵N NMR chemical shifts of this compound. These predictions are based on the calculation of the magnetic shielding tensors for each nucleus, which are highly sensitive to the local electronic environment.

Electronic Transitions: Time-dependent DFT (TD-DFT) or other excited-state methods can be used to calculate the energies and intensities of electronic transitions. This information can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, providing insights into its photophysical properties and helping to rationalize the observed photochemical reactivity.

While specific, comprehensive computational studies on the spectroscopic parameters of this compound are not widely available, the theoretical methodologies to perform such predictions are well-established.

Spectroscopic and Advanced Analytical Methodologies for Aziridinedione Characterization

Vibrational Spectroscopy (IR and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the molecular vibrations that arise from the stretching and bending of chemical bonds. These techniques are sensitive to the functional groups present within a molecule, providing a characteristic "fingerprint" for identification and structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy relies on the absorption of infrared radiation by molecular bonds, causing them to vibrate at specific frequencies. The presence of a carbonyl group (C=O) in aziridinediones typically results in a strong absorption band in the IR spectrum. For cyclic imides or related structures, this carbonyl stretch is generally observed in the region of 1670–1750 cm⁻¹ savemyexams.comlibretexts.orglibretexts.org. The nitrogen atom within the aziridine (B145994) ring, along with the C-N bonds, will also contribute characteristic stretching and bending vibrations, typically found in the fingerprint region (below 1500 cm⁻¹), though specific assignments for the strained aziridine ring require detailed analysis libretexts.orgutdallas.edu. If an N-H bond is present, a stretching vibration is expected in the 3300–3500 cm⁻¹ range savemyexams.comlibretexts.org.

Raman Spectroscopy: Raman spectroscopy, conversely, detects the inelastic scattering of light by molecules. It is particularly useful for identifying vibrations that involve a change in polarizability, such as symmetric stretching modes and ring deformations, which may be weak or absent in IR spectra nih.govedinst.comlibretexts.org. For aziridinediones, Raman spectroscopy can provide valuable information about the vibrational modes of the strained three-membered ring, including ring breathing modes and C-N stretching frequencies, complementing the data obtained from IR. The peaks in Raman spectra are often narrower than those in IR, which can aid in resolving closely spaced vibrations nih.gov.

Research Findings: While specific IR and Raman data for the parent aziridinedione are not widely detailed in the analyzed literature, these techniques are standard for characterizing organic molecules with carbonyl and amine functionalities. Studies on related cyclic imides and strained nitrogen heterocycles would typically report characteristic carbonyl absorption frequencies and C-N stretching bands. The application of these methods allows for the confirmation of the presence of the carbonyl group and the aziridine moiety, and can also monitor changes in these functional groups during chemical reactions.

Illustrative Vibrational Data for this compound-like Structures:

Vibration TypeFunctional GroupExpected Wavenumber (cm⁻¹)Spectroscopic TechniqueReference Basis
C=O StretchCarbonyl (cyclic imide)1700–1750IR, Raman savemyexams.comlibretexts.orglibretexts.org
N-H StretchAmine/Imide3300–3500IR savemyexams.comlibretexts.org
C-N StretchAziridine Ring1040–1300IR libretexts.orgutdallas.edu
Ring ModesAziridine RingVariableRaman nih.govedinst.comlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic structure elucidation, providing detailed information about the connectivity and electronic environment of atoms within a molecule. For aziridinediones, both proton (¹H) and carbon-13 (¹³C) NMR are crucial.

¹H NMR Spectroscopy: ¹H NMR spectra reveal the types and number of protons in a molecule, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). Protons attached to carbons adjacent to electronegative atoms like nitrogen or oxygen, or those near a carbonyl group, tend to appear at lower field (higher ppm values) due to deshielding ucl.ac.ukyoutube.comlibretexts.org. In an this compound, protons on the carbon atoms of the ring would likely exhibit characteristic chemical shifts influenced by the adjacent nitrogen and carbonyl group. If an N-H proton is present, it would typically appear as a broad singlet, with its chemical shift being sensitive to concentration and solvent ucl.ac.uk.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton. The carbonyl carbon (C=O) of an this compound is expected to resonate at a significantly deshielded position, typically above 170 ppm, due to the high electronegativity of oxygen ucl.ac.ukyoutube.com. The carbon atoms of the aziridine ring would also exhibit distinct chemical shifts, influenced by their attachment to nitrogen and the carbonyl group, and by the ring strain.

2D NMR Spectroscopy: For complex structures or to confirm connectivity, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): Correlates ¹H nuclei that are coupled through bonds, helping to map out proton networks within the molecule numberanalytics.comulethbridge.camnstate.edu.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms they are attached to (one-bond correlation), aiding in the assignment of ¹³C signals numberanalytics.comlibretexts.org.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons separated by two or three bonds, crucial for establishing connectivity across the aziridine ring and to any substituents numberanalytics.comlibretexts.org.

Research Findings: NMR spectroscopy, particularly when combined with 2D techniques, is essential for confirming the presence and connectivity of the aziridine ring and the carbonyl group in aziridinediones. Detailed spectral assignments, often aided by computational predictions, allow for unambiguous structural determination of synthesized derivatives.

Illustrative NMR Data for this compound-like Structures:

NucleusType of Proton/CarbonExpected Chemical Shift (ppm)Spectroscopic TechniqueReference Basis
¹HRing CH₂/CH2.5 - 4.5¹H NMR ucl.ac.uklibretexts.org
¹HN-H4.0 - 7.0 (variable)¹H NMR ucl.ac.uklibretexts.org
¹³CCarbonyl (C=O)170 - 190¹³C NMR ucl.ac.ukyoutube.com
¹³CRing CH₂/CH30 - 60¹³C NMR ucl.ac.ukyoutube.com

Note: These values are typical for similar functional groups and may vary significantly based on substituents.

Mass Spectrometry Approaches

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural insights through fragmentation patterns.

Ionization and Mass Analysis: Common ionization techniques for organic molecules include Electron Ionization (EI), which often leads to extensive fragmentation, and Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are softer ionization methods that tend to preserve the molecular ion bu.edu.eguobabylon.edu.iqlibretexts.org. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass-to-charge (m/z) ratios, enabling the determination of the exact molecular formula by differentiating between compounds with the same nominal mass bu.edu.eguobabylon.edu.iqshout.educationulethbridge.ca.

Fragmentation Patterns: In EI-MS, the molecular ion (M⁺) may fragment through various pathways, such as cleavage of bonds within the aziridine ring or loss of substituents. Analyzing these fragment ions can help confirm the presence of specific structural features. For instance, cleavage adjacent to the carbonyl or nitrogen atom might be observed miamioh.edulibretexts.orgslideshare.net. Tandem Mass Spectrometry (MS/MS) can further elucidate structures by fragmenting selected ions and analyzing the resulting daughter ions researchgate.netnih.gov.

Research Findings: Mass spectrometry is routinely used to confirm the molecular weight of synthesized aziridinediones and their derivatives. HRMS is critical for verifying the proposed molecular formula, and fragmentation patterns can offer supporting evidence for the proposed structure, especially when combined with NMR data.

Illustrative Mass Spectrometric Data for this compound:

Ion TypeDescriptionTypical m/z Range (Illustrative)Spectroscopic TechniqueReference Basis
Molecular Ion[M]⁺ or [M+H]⁺Varies with MWMS bu.edu.eguobabylon.edu.iqshout.education
Fragment IonLoss of substituent (e.g., H, alkyl group)VariesMS miamioh.edulibretexts.orgslideshare.net
Fragment IonRing cleavage productsVariesMS miamioh.edulibretexts.orgslideshare.net
Fragment IonLoss of CO (from carbonyl)M - 28MS miamioh.edulibretexts.orgslideshare.net
Fragment IonLoss of HNCO (from ring cleavage)M - 43MS miamioh.edulibretexts.orgslideshare.net

Note: Specific m/z values depend entirely on the exact structure and substituents of the this compound.

X-ray Crystallography Studies of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of crystalline solids, providing unparalleled detail about bond lengths, bond angles, molecular conformation, and intermolecular interactions.

Principle and Structural Insights: When X-rays interact with a crystalline sample, they are diffracted by the ordered arrangement of atoms. By analyzing the diffraction pattern, scientists can reconstruct a three-dimensional electron density map, from which the precise positions of atoms can be determined libretexts.orguu.nl. For aziridinediones, X-ray crystallography can confirm the planarity or specific conformation of the strained three-membered ring, the precise geometry around the carbonyl group, and the spatial arrangement of any substituents. It also reveals how molecules pack in the crystal lattice, including hydrogen bonding or π-π stacking interactions, which can influence the compound's physical properties nih.govmdpi.comnih.gov.

Research Findings: While specific crystal structure data for the parent this compound may not be readily available due to potential instability, X-ray crystallography has been extensively used to characterize numerous derivatives of nitrogen-containing heterocycles and cyclic imides. These studies provide crucial validation for structures proposed by spectroscopic methods and offer insights into the impact of substituents on ring strain and molecular conformation. For example, studies on related cyclic systems reveal precise bond lengths and angles that are characteristic of strained rings and carbonyl functionalities nih.govmdpi.com.

Illustrative Crystallographic Data for this compound Derivatives:

ParameterDescriptionTypical Range/Value (Illustrative)Reference Basis
Space GroupCrystal system and symmetry elementse.g., P2₁/c, C2/c, Pna2₁ nih.govmdpi.comnih.gov
Unit Cell Lengthsa, b, c (Å)5 - 15 Å mdpi.comnih.gov
Unit Cell Anglesα, β, γ (°)Variable mdpi.com
Z (Molecules/cell)Number of formula units per unit cell1 - 4 mdpi.com
C=O Bond LengthDistance between Carbon and Oxygen in the carbonyl group~1.20 - 1.25 Å savemyexams.comlibretexts.orglibretexts.org
C-N Bond LengthDistance between Carbon and Nitrogen in the aziridine ring~1.45 - 1.50 Å libretexts.orgutdallas.edu
C-C Bond LengthDistance between Carbon atoms in the aziridine ring~1.45 - 1.55 Å libretexts.orgutdallas.edu
Ring StrainDeviation from ideal bond angles (e.g., C-N-C, N-C-C)Significant due to 3-membered ring libretexts.orguu.nl

Note: These values are illustrative and based on typical bond lengths and crystallographic parameters for related cyclic systems and functional groups.

The characterization of aziridinediones and their derivatives demands a multi-faceted approach, leveraging the strengths of various spectroscopic and analytical techniques. Vibrational spectroscopy (IR and Raman) provides insights into functional groups and molecular vibrations. NMR spectroscopy, especially 2D techniques, is crucial for establishing atomic connectivity and confirming structural assignments. Mass spectrometry offers definitive molecular weight and formula determination, complemented by fragmentation analysis for structural clues. Finally, X-ray crystallography provides the ultimate confirmation of three-dimensional structure. The combined application of these methods ensures a thorough and accurate understanding of this compound compounds, paving the way for their further study and application in diverse scientific fields.

Applications of Aziridinedione in Advanced Organic Synthesis

Role as a Highly Reactive Chemical Intermediate

The inherent reactivity of the aziridine (B145994) ring, stemming from significant angle and torsional strain, is further amplified in aziridinedione by the presence of two adjacent carbonyl groups. researchgate.netresearchgate.netrsc.org This heightened reactivity makes this compound and its derivatives potent intermediates in a variety of chemical transformations. The strain energy of the aziridine ring is estimated to be approximately 26 kcal/mol. nih.gov

The chemistry of aziridines is dominated by ring-opening reactions, which can be initiated by a wide range of nucleophiles. researchgate.netwikipedia.org In the case of aziridinediones and other N-carbonyl aziridines, the carbonyl groups activate the ring towards nucleophilic attack by further polarizing the C-N bonds. acs.orgnsf.gov This activation facilitates reactions that might not proceed with simple aziridines.

Recent research has demonstrated the utility of N-acylaziridines, which share the activating feature of a carbonyl group attached to the nitrogen, in various synthetic applications. These compounds have been shown to undergo ring-opening reactions with high regioselectivity. acs.org For instance, titanium-catalyzed radical ring-opening of N-acylaziridines has been employed in [3+2] cycloaddition reactions to form pyrrolidines. nih.gov

Table 1: Reactivity of Activated Aziridines

Activating GroupReaction TypeKey FeaturesReference
N-AcylNucleophilic Ring-OpeningHighly regioselective cleavage of C-N bonds. acs.org
N-AcylRadical Ring-OpeningFormation of nitrogen-centered radicals for further reactions. nih.gov
N-CarbonylPolymerizationRapid, base-catalyzed polymerization with dinucleophiles. nsf.gov

Building Block for Novel Heterocyclic Compounds

The strained three-membered ring of this compound makes it an excellent precursor for the synthesis of a diverse array of more complex heterocyclic systems. researchgate.net Ring-expansion reactions of aziridines, in general, provide access to four-, five-, six-, and even seven-membered heterocycles. researchgate.net

One of the most powerful applications of aziridines in heterocyclic synthesis is through the formation of azomethine ylides. researchgate.netwikipedia.org Certain N-substituted aziridines, particularly those with electron-withdrawing groups like the carbonyls in this compound, can undergo thermal or photochemical ring-opening to form these 1,3-dipoles. These ylides can then be trapped in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered rings. researchgate.netwikipedia.org

Furthermore, the ring-opening of aziridines with various nucleophiles can be followed by intramolecular cyclization to afford a wide range of heterocyclic structures. For example, the reaction of vinyl aziridines with isocyanates can lead to the formation of imidazolidinones, oxazolidinones, and even seven-membered diazepinones, depending on the reaction conditions and the catalyst employed. nih.gov

Table 2: Heterocyclic Systems Derived from Aziridines

Starting Aziridine TypeReactionResulting Heterocycle(s)Reference
N-Substituted Aziridine[3+2] Cycloaddition via Azomethine YlidePyrrolidines, Oxazolidines, etc. researchgate.netwikipedia.org
Vinyl AziridineCoupling with IsocyanatesImidazolidinones, Oxazolidinones, Tetrahydro- researchgate.netnih.govdiazepin-2-ones nih.gov
N-Acylaziridine[3+2] Cycloaddition with AlkenesPyrrolidines

Precursor in the Synthesis of Functional Organic Molecules (e.g., isocyanates)

This compound and its derivatives are known to be thermally unstable and can decompose to form isocyanates. wikipedia.org This transformation is a consequence of the high ring strain and the electronic arrangement within the molecule. Upon heating or photolysis, the this compound ring can fragment, leading to the extrusion of carbon monoxide and the formation of an isocyanate. wikipedia.org

For example, the photolysis of N-substituted aziridinediones, such as methyl- and phenylaziridine-2,3-dione, generated from the irradiation of corresponding 4-substituted-1,2,4-triazolinediones, leads to the formation of the respective isocyanates (methyl isocyanate and phenyl isocyanate) along with carbon monoxide. wikipedia.org This decomposition pathway highlights the role of aziridinediones as precursors to the highly reactive and synthetically versatile isocyanate functional group.

The spontaneous reaction of aziridines with tosyl isocyanate to form polyureas further illustrates the utility of aziridine-isocyanate reactions in polymer synthesis. researchgate.net

Table 3: Decomposition Products of this compound Derivatives

This compound DerivativeDecomposition ConditionMajor ProductsReference
Methylaziridine-2,3-dioneUV Irradiation (short wavelength)Methyl isocyanate, Carbon monoxide wikipedia.org
Phenylaziridine-2,3-dioneUV Irradiation (short wavelength)Phenyl isocyanate, Carbon monoxide wikipedia.org
Methyl-, Isopropyl-, Phenylethyl-aziridine-2,3-dioneHeatingCorresponding Isocyanate, Carbon monoxide wikipedia.org

Advanced Derivatives and Analogs of Aziridinedione

Synthesis and Characterization of Substituted Aziridinediones

The synthesis of substituted aziridinediones typically involves photochemical routes, leveraging the decomposition of precursor molecules to generate the strained ring system. A common approach involves the UV irradiation of 1,2,4-triazolinedione derivatives. For instance, the UV irradiation of 4-methyl-1,2,4-triazolinedione yields methylaziridine-2,3-dione, while the corresponding phenyl analog, 4-phenyl-1,2,4-triazolinedione, produces phenylaziridine-2,3-dione upon irradiation Current time information in Bangalore, IN.vulcanchem.comclockss.org. Another method described is the photolysis of diphenylmaleylimide ozonides at cryogenic temperatures (77 K) in a potassium bromide matrix, which has been employed to synthesize aziridinedione derivatives bearing isopropyl or phenylethyl substituents Current time information in Bangalore, IN.clockss.org.

Characterization of these often-transient species relies on advanced spectroscopic techniques. Infrared (IR) spectroscopy is crucial for identifying the characteristic carbonyl stretching vibrations, typically observed as a strong absorption band around 1954 cm⁻¹ Current time information in Bangalore, IN.vulcanchem.comclockss.org. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed structural information, allowing for the assignment of substituents and the confirmation of the this compound core. For related azirine structures, ¹³C NMR data for the ring carbons (C-2 and C-3) fall within specific chemical shift ranges, aiding in structural elucidation ipb.pt.

Table 7.1: Synthesis and Characterization of Selected this compound Derivatives

Derivative NameSynthesis MethodKey Characterization Data (Examples)Stability Notes
Methylaziridine-2,3-dioneUV irradiation of 4-methyl-1,2,4-triazolinedioneIR: ~1954 cm⁻¹ (C=O stretch)Thermally labile, decomposes above -50°C Current time information in Bangalore, IN.vulcanchem.com
Phenylaziridine-2,3-dioneUV irradiation of 4-phenyl-1,2,4-triazolinedioneIR: ~1954 cm⁻¹ (C=O stretch)Thermally labile, decomposes to phenyl isocyanate and CO Current time information in Bangalore, IN.vulcanchem.com
Isopropylaziridine-2,3-dionePhotolysis of diphenylmaleylimide ozonide at 77 K in KBr matrixIR: ~1954 cm⁻¹ (C=O stretch)Thermally labile Current time information in Bangalore, IN.clockss.org
Phenylethylaziridine-2,3-dionePhotolysis of diphenylmaleylimide ozonide at 77 K in KBr matrixIR: ~1954 cm⁻¹ (C=O stretch)Thermally labile Current time information in Bangalore, IN.clockss.org

Strategies for Chemical Modification and Functionalization

The chemical modification and functionalization of this compound derivatives are primarily driven by their inherent ring strain and susceptibility to decomposition. These properties, while posing challenges for isolation and handling, are also exploited for synthetic purposes.

Thermal Decomposition: A defining characteristic of aziridinediones is their tendency to decompose upon heating, typically yielding carbon monoxide (CO) and isocyanates (RNCO) Current time information in Bangalore, IN.vulcanchem.comclockss.org. This controlled decomposition can be strategically used to generate reactive intermediates for further synthetic transformations, such as in polymer and pharmaceutical synthesis. For instance, the photolysis of this compound itself at 230 nm results in the formation of isocyanates and CO nih.gov.

Nucleophilic Reactions and Ring-Opening: The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. While specific examples involving aziridinediones are less detailed in the provided literature compared to general aziridines, the principles of nucleophilic acyl substitution and ring-opening are applicable byjus.comsketchy.comchemistrytalk.orglibretexts.orgpressbooks.pub. For aziridines in general, nucleophilic ring-opening is a well-established method for synthesizing β-functionalized amines and various heterocycles clockss.orgresearchgate.netnih.govucf.edujove.com. The reactivity in these processes is significantly influenced by substituents, with electron-withdrawing groups generally increasing reactivity, and the release of ring strain acting as a key thermodynamic driving force clockss.orgnih.govsketchy.comnih.gov. Fluorine substitution, for example, has been shown to enhance the reactivity of aziridines towards nucleophiles by stabilizing leaving groups and releasing strain energy nih.gov.

Substituent Modulation: Chemical modification strategies often involve introducing substituents onto the nitrogen or carbon atoms of the aziridine (B145994) ring. These substitutions can alter the electronic and steric properties of the molecule, thereby influencing its stability and reactivity Current time information in Bangalore, IN.vulcanchem.com. For example, the introduction of a phenyl group can enhance aromatic character but does not fundamentally increase thermal stability, with phenylaziridine-2,3-dione readily decomposing Current time information in Bangalore, IN.vulcanchem.com. The careful selection of substituents allows for the tuning of the balance between a compound's stability and its reactivity, a critical factor for applications in areas like medicinal chemistry where precise control over alkylation potency is desired nih.gov.

Strain-Driven Transformations: The significant ring strain inherent in the this compound system is a powerful driver for various chemical reactions, including cycloadditions and rearrangements. Harnessing this strain-release is a key strategy in the synthetic utility of these and related strained heterocyclic systems nih.govrsc.orgnih.govresearchgate.net.

Due to their inherent instability, this compound derivatives often require handling under low-temperature and inert atmospheric conditions to maintain their structural integrity and facilitate controlled chemical reactions. Their primary value lies in their role as reactive intermediates, where controlled ring-opening or decomposition leads to the formation of more complex and stable molecular architectures.

Future Directions and Emerging Research Areas in Aziridinedione Chemistry

Development of Innovative and Sustainable Synthetic RoutesThe synthesis of aziridinediones, while established, faces ongoing challenges related to efficiency, atom economy, and environmental impact. Future research is increasingly focused on developing "green" and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize safer reagents and solvents. This includes exploring novel catalytic systems, such as organocatalysis or transition metal catalysis, to achieve high yields and selectivities under milder conditions. The development of one-pot or cascade reactions that assemble the aziridinedione core in fewer steps is also a key area of innovation. Furthermore, the application of continuous flow chemistry offers potential for improved process control, scalability, and safety, aligning with sustainability goals. Research into the use of renewable feedstocks and the design of synthetic pathways with high atom economy will be crucial for minimizing the environmental footprint of this compound production.

Emerging Strategies:

Biocatalysis for selective transformations.

Photoredox catalysis for milder reaction conditions.

C-H activation strategies for streamlined synthesis.

Continuous flow processes for enhanced control and scalability.

Solvent-free or water-based reaction systems.

Data Table 1: Comparison of Potential Sustainable this compound Synthesis Approaches

ApproachKey FeaturesSustainability Metrics (Potential)Challenges
BiocatalysisEnzyme selectivity, mild conditionsLow waste, energy efficientEnzyme stability, substrate scope
Photoredox CatalysisLight-driven, mild conditions, novel reactivityReduced reagent use, energy efficientLight penetration, catalyst recovery
Continuous FlowProcess intensification, better control, scalabilityReduced waste, improved efficiencyReactor design, initial setup cost
OrganocatalysisMetal-free, tunable selectivityReduced toxicity, atom economyCatalyst loading, substrate scope
C-H ActivationDirect functionalization, fewer stepsAtom economy, reduced wasteSelectivity control, catalyst development

Exploration of Undiscovered Reactivity ProfilesWhile the known reactivity of aziridinediones includes nucleophilic additions and cycloaddition reactions, there remains significant potential for uncovering novel transformations. Future research will likely delve into exploring the this compound scaffold's behavior with a broader range of nucleophiles and electrophiles, potentially leading to unexpected ring-opening pathways or rearrangements. The development of stereoselective reactions that control the absolute and relative stereochemistry of products derived from aziridinediones is also a critical area. Furthermore, investigating the reactivity of aziridinediones under electrochemical or photochemical activation could unlock entirely new reaction manifolds, enabling the synthesis of complex molecular architectures that are currently inaccessible. Cascade reactions, where a single set of conditions triggers a sequence of transformations involving the this compound core, represent another promising avenue for discovery.

Areas of Exploration:

Reactions with novel nucleophiles and electrophiles.

Stereoselective synthesis of chiral this compound derivatives.

Electrochemical and photochemical activation for unique transformations.

Development of cascade and domino reactions.

Reactions involving strained ring systems and unique bond activations.

Data Table 2: Potential Novel Reactivity of Aziridinediones

Reaction TypePotential Substrates/ReagentsExpected Outcome/TransformationResearch Focus
Cascade CycloadditionThis compound + Dienophile/DipolarophileFormation of complex polycyclic systems in one potDesigning specific this compound structures
Electrochemical RedoxThis compound + Electrode/MediatorNovel radical or ionic intermediates, unique functionalizationUnderstanding redox potentials and reaction mechanisms
Photochemical RearrangementThis compound + LightLight-induced bond cleavage/formation, novel skeletal isomersIdentifying specific chromophores and reaction pathways
Asymmetric Nucleophilic AdditionChiral catalysts + this compound + NucleophileEnantioselective formation of functionalized aziridines/amidesDeveloping highly selective chiral catalysts
Metal-Catalyzed C-H FunctionalizationThis compound + Metal Catalyst + C-H bond partnerDirect functionalization of this compound ring systemCatalyst design and regioselectivity control

Integration of Advanced Computational and Experimental MethodologiesThe synergy between computational chemistry and advanced experimental techniques is revolutionizing chemical discovery. For this compound chemistry, computational methods such as Density Functional Theory (DFT) are invaluable for predicting reaction pathways, transition states, and the electronic properties of intermediates, thereby guiding synthetic design and mechanistic understanding. Machine learning (ML) and artificial intelligence (AI) are increasingly being employed to accelerate the prediction of reaction outcomes, optimize synthetic conditions, and even discover novel catalysts. Experimentally, the adoption of continuous flow chemistry allows for precise control over reaction parameters, enabling the study of highly reactive intermediates and facilitating scale-up. High-throughput screening (HTS) can rapidly identify optimal catalysts or reaction conditions. Integrating these methodologies, for instance, by using computational predictions to guide HTS experiments or employing in-situ spectroscopy within flow reactors to monitor reaction progress, will significantly accelerate the pace of discovery in this compound chemistry.

Methodological Integration:

DFT for mechanism elucidation and property prediction.

Machine Learning for reaction prediction and optimization.

Flow chemistry for process control and reactive intermediate studies.

High-throughput screening for catalyst and condition discovery.

In-situ spectroscopy for real-time reaction monitoring.

Data Table 3: Synergistic Computational and Experimental Approaches in this compound Research

Methodology IntegrationComputational RoleExperimental RoleExpected Outcome
DFT-guided Catalyst Design & HTSPredicts catalytic activity, transition states, and reaction barriersScreens libraries of catalysts or substrates under predicted optimal conditionsDiscovery of highly efficient and selective catalysts for this compound synthesis
ML-driven Reaction Optimization in FlowPredicts optimal temperature, pressure, residence time, and reagent ratiosImplements ML predictions in a flow reactor, monitors product yield/purityRapid optimization of this compound synthesis for yield and sustainability
QM/MM for Mechanistic StudiesModels active sites and reaction pathways in complex systems (e.g., enzymes)Validates computational models through targeted kinetic and spectroscopic studiesIn-depth understanding of enzymatic or catalytic transformations of aziridinediones
Computational Screening of ReactivityPredicts potential reaction partners and outcomes for aziridinedionesSynthetically tests predicted reactions, validates computational predictionsDiscovery of new reactivity profiles and synthetic transformations
AI for Retrosynthesis PlanningGenerates potential synthetic routes to complex this compound targetsExecutes predicted synthetic routes, identifies practical challengesAccess to novel and complex this compound structures

Compound Names Mentioned:

this compound

Q & A

Q. What are the best practices for assessing this compound stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. Design experiments with buffers (pH 1–12) and temperatures (25–80°C). Quantify half-life (t1/2t_{1/2}) and identify degradation pathways (e.g., ring-opening via nucleophilic attack) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict this compound reactivity in novel catalytic systems?

  • Methodological Answer : Optimize molecular geometries using Gaussian or ORCA software. Calculate transition-state energies for ring-opening reactions and compare with experimental kinetics. Validate predictions via isotopic labeling (e.g., 15N^{15}N-aziridinedione) to track mechanistic pathways .

Q. What strategies resolve contradictions in reported bioactivity data for this compound-based inhibitors?

  • Methodological Answer : Perform meta-analysis of IC50_{50} values across studies, accounting for assay variability (e.g., enzyme source, substrate concentration). Use standardized protocols (e.g., NIH Assay Guidance Manual) to retest compounds under uniform conditions. Apply statistical tools (ANOVA, Bland-Altman plots) to quantify discrepancies .

Q. How do solvent effects influence the regioselectivity of this compound functionalization?

  • Methodological Answer : Screen solvents with varying Kamlet-Taft parameters (polarity, hydrogen-bond donor/acceptor capacity). Correlate solvent properties with product ratios (e.g., C3 vs. C5 substitution) using multivariate regression. Confirm trends via in-situ IR spectroscopy to monitor intermediate formation .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for analyzing this compound structure-activity relationships (SAR)?

  • Methodological Answer : Use QSAR models (e.g., CoMFA, Random Forest) with descriptors like LogP, polar surface area, and electronic parameters. Validate models via leave-one-out cross-validation and external test sets. Address overfitting by limiting descriptors to 1 per 5 compounds .

Q. How should researchers handle conflicting spectroscopic data in this compound characterization?

  • Methodological Answer : Re-examine sample purity (HPLC, melting point) and experimental parameters (e.g., NMR solvent, temperature). Compare with literature data for analogous compounds. If inconsistencies persist, collaborate with independent labs for blinded validation .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical reporting of this compound toxicity data?

  • Methodological Answer : Adhere to OECD Guidelines for acute/chronic toxicity testing (e.g., OECD 423). Disclose all raw data (mortality rates, histopathology) in supplementary materials. Use controlled vocabularies (e.g., MeSH terms) for standardized reporting .

Q. How can researchers enhance the reproducibility of this compound-based catalysis studies?

  • Methodological Answer : Publish detailed experimental procedures (catalyst preparation, substrate ratios, reaction monitoring). Use platforms like Zenodo to share raw data (NMR spectra, chromatograms). Follow SCALE criteria (Standardization, Comparability, Accessibility, Legibility, Ethics) for transparency .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.